
(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the family of chalcones. Chalcones are a group of naturally occurring compounds that have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is not fully understood. However, it has been suggested that the compound exerts its biological activities through various pathways. For example, the anticancer activity of ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one may be due to its ability to induce apoptosis and cell cycle arrest through the activation of caspases and the inhibition of cyclin-dependent kinases. The anti-inflammatory activity of the compound may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The antioxidant activity of ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one may be due to its ability to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects
((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. For example, the compound has been found to inhibit the growth of cancer cells, reduce inflammation, scavenge free radicals, and protect against oxidative stress. Additionally, ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been shown to exhibit antimicrobial activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments include its ability to exhibit various biological activities, its ease of synthesis, and its low cost. However, the limitations of using the compound in lab experiments include its low solubility in water, its instability under certain conditions, and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one. These include:
1. Further investigation of the mechanism of action of the compound.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Evaluation of the toxicity of the compound in vivo.
4. Investigation of the potential of the compound as a therapeutic agent for various diseases.
5. Development of new analogs of the compound with improved biological activities.
6. Investigation of the potential of the compound as a natural preservative in the food industry.
7. Evaluation of the potential of the compound as a natural insecticide.
8. Investigation of the potential of the compound as a natural dye in the textile industry.
Conclusion
In conclusion, ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a chalcone compound that exhibits various biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The compound can be synthesized through the Claisen-Schmidt condensation reaction and has potential applications in various fields, including medicine, food, and textiles. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. The reaction involves the condensation of 2,3-dimethoxybenzaldehyde and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide and a solvent such as ethanol. The reaction yields ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been extensively studied for its biological activities. It has been found to exhibit anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, ((2E)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)-3-(2,3-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been shown to scavenge free radicals and protect against oxidative stress. The compound has also been found to exhibit antimicrobial activity against various pathogens.
Propiedades
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-4-23-16-11-8-14(9-12-16)17(20)13-10-15-6-5-7-18(21-2)19(15)22-3/h5-13H,4H2,1-3H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEAJKVQYROPFW-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2952856.png)
![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2952857.png)
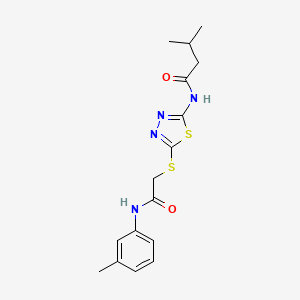
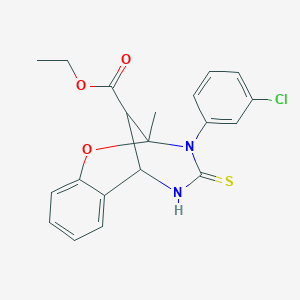

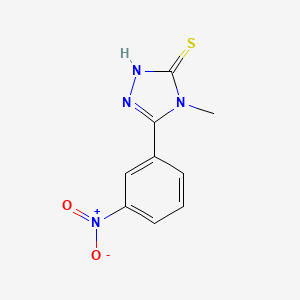
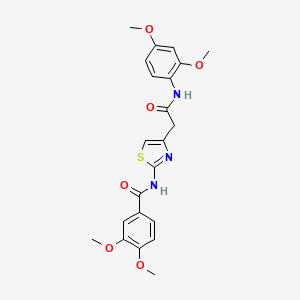
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952865.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B2952868.png)
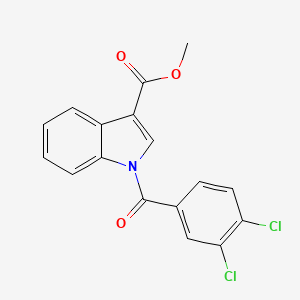


![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide](/img/structure/B2952875.png)
